A Technical Guide to Boc-N-Me-Glu(Obzl)-OH: A Key Building Block in Peptide Synthesis
A Technical Guide to Boc-N-Me-Glu(Obzl)-OH: A Key Building Block in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Boc-N-Me-Glu(Obzl)-OH (tert-Butoxycarbonyl-N-methyl-L-glutamic acid γ-benzyl ester), a crucial N-methylated amino acid derivative employed in peptide synthesis and drug discovery. This document details its physicochemical properties, provides in-depth experimental protocols for its synthesis and its application in Solid-Phase Peptide Synthesis (SPPS), and illustrates a key synthetic workflow.
Core Properties and Applications
Boc-N-Me-Glu(Obzl)-OH is a versatile building block used in the fields of medicinal chemistry and peptide synthesis.[1] Its N-methylated peptide bond confers resistance to enzymatic degradation, enhancing the in vivo stability and bioavailability of peptide-based therapeutics. The tert-butoxycarbonyl (Boc) protecting group on the α-amine is acid-labile, making it suitable for Boc-based SPPS strategies.[2] The γ-carboxyl group is protected as a benzyl ester (Obzl), which can be removed by hydrogenolysis or strong acids. This strategic protection allows for the selective incorporation of N-methylated glutamic acid residues into complex peptide sequences.
The primary applications of Boc-N-Me-Glu(Obzl)-OH include its use as a building block for bioactive peptides, particularly in the design of enzyme inhibitors and receptor ligands.[1] It is also utilized in the development of drug delivery systems and as a precursor in the synthesis of complex organic molecules.[1]
Data Presentation
A summary of the key quantitative and qualitative data for Boc-N-Me-Glu(Obzl)-OH is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| CAS Number | 200615-91-4 | [1][3][4][5] |
| Molecular Formula | C₁₈H₂₅NO₆ | [1][5] |
| Molecular Weight | 351.4 g/mol | [1][3][4] |
| Appearance | White to off-white powder | [1][5] |
| Purity | ≥ 95% (NMR) | [1] |
| Synonyms | Boc-N-Me-L-Glu(OBzl)-OH, Boc-N-methyl-L-glutamic acid 5-benzyl ester | [1][3][4] |
| Storage Conditions | 0-8 °C | [1] |
| Solubility | Soluble in N,N-Dimethylformamide (DMF) | [6] |
Experimental Protocols
Detailed methodologies for the synthesis of Boc-N-Me-Glu(Obzl)-OH and its subsequent use in solid-phase peptide synthesis are provided below.
Synthesis of Boc-N-Me-Glu(Obzl)-OH via N-Methylation
This protocol describes the N-methylation of the precursor, Boc-Glu(Obzl)-OH.
Materials:
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Boc-Glu(Obzl)-OH
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Anhydrous Tetrahydrofuran (THF)
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Sodium hydride (NaH), 60% dispersion in mineral oil
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Iodomethane (CH₃I)
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Argon or Nitrogen gas (for inert atmosphere)
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Ice-water bath
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Isopropyl alcohol (for quenching)
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0.1 M Hydrochloric acid (HCl)
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Ethyl acetate
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Round-bottom flask equipped with a magnetic stir bar
Procedure:
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Preparation: Under an inert atmosphere of argon or nitrogen, add Boc-Glu(Obzl)-OH to a round-bottom flask containing anhydrous THF. Stir the solution at room temperature until the starting material is fully dissolved.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Iodomethane: Add an excess of iodomethane (typically 5-10 equivalents) to the cooled solution.
-
Deprotonation and Methylation: Slowly add sodium hydride (a slight excess over 2 equivalents) in small portions to the stirred solution at 0 °C. Vigorous bubbling (hydrogen gas evolution) will be observed. The addition should be controlled to maintain the temperature below 10 °C. After the initial gas evolution subsides, continue adding the remaining NaH portion-wise over a few hours.
-
Reaction: Once all the sodium hydride has been added, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir overnight.
-
Quenching: Carefully quench the reaction by cooling it back to 0 °C and slowly adding isopropyl alcohol dropwise until the bubbling ceases. Then, slowly add water to quench any remaining NaH.
-
Work-up:
-
Reduce the volume of THF using a rotary evaporator.
-
Acidify the aqueous residue to a pH of approximately 2-3 with 0.1 M HCl.
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Extract the product into ethyl acetate (3x).
-
Wash the combined organic layers with water and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude Boc-N-Me-Glu(Obzl)-OH can be purified by column chromatography on silica gel if necessary.
Incorporation of Boc-N-Me-Glu(Obzl)-OH in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a single coupling cycle for the incorporation of Boc-N-Me-Glu(Obzl)-OH onto a resin-bound peptide chain using a manual Boc-SPPS strategy.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-N-Me-Glu(Obzl)-OH
-
Coupling reagent (e.g., HBTU, HATU)
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Base (e.g., N,N-Diisopropylethylamine - DIEA)
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N,N-Dimethylformamide (DMF)
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Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Piperidine (for monitoring Fmoc removal if applicable in a mixed strategy)
-
Kaiser test reagents (for monitoring coupling completion)
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF in a reaction vessel.
-
Boc Deprotection:
-
Treat the resin with a solution of TFA in DCM (typically 25-50%) for 1-2 minutes.
-
Drain the solution and repeat the TFA treatment for 20-30 minutes to ensure complete removal of the Boc group.
-
Wash the resin thoroughly with DCM followed by DMF.
-
-
Neutralization: Neutralize the resulting trifluoroacetate salt of the N-terminal amine by washing the resin with a solution of 10% DIEA in DMF (2 x 2 minutes). Wash the resin again with DMF.
-
Amino Acid Activation: In a separate vial, dissolve Boc-N-Me-Glu(Obzl)-OH (typically 3-4 equivalents relative to the resin substitution) and the coupling reagent (e.g., HBTU, HATU; slightly less than 1 equivalent to the amino acid) in DMF. Add DIEA (typically 2 equivalents relative to the amino acid) to the solution to activate the carboxylic acid. Allow the pre-activation to proceed for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the neutralized peptide-resin. Agitate the mixture at room temperature for an extended period, typically 2-4 hours, or even overnight. The coupling of N-methylated amino acids is often slower due to steric hindrance.
-
Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative Kaiser test (yellow beads) indicates a complete reaction.
-
Washing: Once the coupling is complete, thoroughly wash the resin with DMF and then with DCM to remove excess reagents and byproducts.
-
Chain Elongation: Repeat steps 2-7 for the subsequent amino acids in the peptide sequence.
-
Cleavage and Deprotection: After the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (including the benzyl group of the glutamic acid residue) are removed. For a benzyl ester, this is typically achieved via strong acid cleavage (e.g., with anhydrous HF) or by hydrogenolysis after cleavage from the resin.
Mandatory Visualization
The following diagrams illustrate the key chemical transformations involving Boc-N-Me-Glu(Obzl)-OH.
Caption: Synthesis of Boc-N-Me-Glu(Obzl)-OH via N-methylation of its precursor.
